![molecular formula C19H20O2 B14116081 (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The specific structure of this compound includes a benzoxonin ring system, which is a fused ring system containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted precursor with methoxy-substituted reagents under acidic or basic conditions can lead to the formation of the desired benzoxonin ring system. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be compared with other similar compounds such as:
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-: This compound has a similar benzoxonin ring system but differs in the substitution pattern.
1-Benzoxonin-9-ol, 2,3,6,7-tetrahydro-4-phenyl-, (4E)-: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+ |
InChI Key |
SIWMCFBTVSYSQC-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


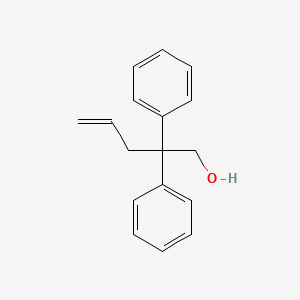
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)

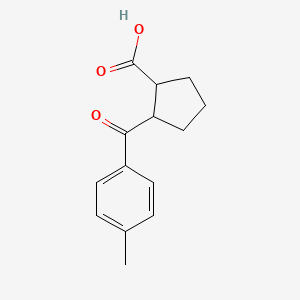
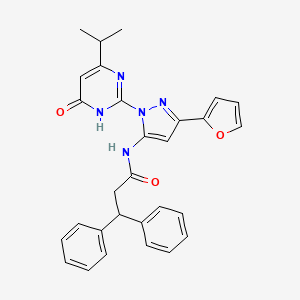
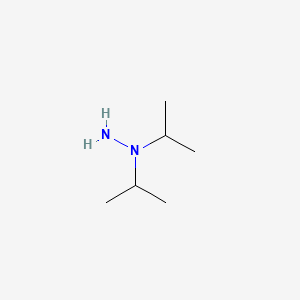
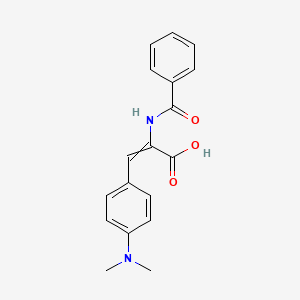
![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
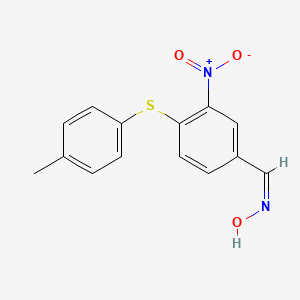
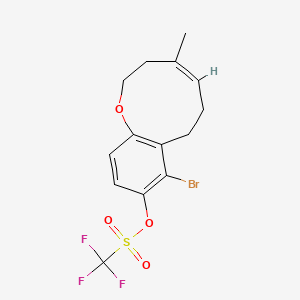
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
